molecular formula C9H10N2O B1279469 5-Amino-3,4-dihydroquinolin-2(1H)-one CAS No. 58130-38-4

5-Amino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1279469
CAS No.: 58130-38-4
M. Wt: 162.19 g/mol
InChI Key: RQHMSLUJYYOUKP-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydroquinolin-2(1H)-one: is an organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a quinolinone core with an amino group at the 5-position, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Cyclization Reaction: Starting from an appropriate aniline derivative, the compound can be synthesized through a cyclization reaction. For example, 2-aminobenzamide can undergo cyclization in the presence of a suitable catalyst to form the quinolinone core.

    Amination: The introduction of the amino group at the 5-position can be achieved through various amination reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves the stepwise addition of reagents and catalysts in a controlled environment to ensure high yield and purity.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to more saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Palladium catalysts are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 5-position.

Scientific Research Applications

5-Amino-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is used in studies investigating the biological activities of quinolinone derivatives, including their antimicrobial and anticancer properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to modulate neurological functions.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoquinoline: This compound has a similar structure but lacks the dihydroquinolinone core.

    3,4-Dihydroquinolin-2(1H)-one: This compound lacks the amino group at the 5-position.

    5-Hydroxy-3,4-dihydroquinolin-2(1H)-one: This compound has a hydroxyl group instead of an amino group at the 5-position.

Uniqueness

5-Amino-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the quinolinone core and the amino group at the 5-position. This combination can significantly influence its chemical reactivity and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMSLUJYYOUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467697
Record name 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58130-38-4
Record name 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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